molecular formula C25H32N2O5 B1674419 依非曲班 CAS No. 143443-90-7

依非曲班

货号 B1674419
CAS 编号: 143443-90-7
分子量: 440.5 g/mol
InChI 键: BBPRUNPUJIUXSE-DXXSNHLCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ifetroban is a potent and selective thromboxane receptor antagonist . It has been used in trials studying the treatment of various diseases including Skin Diseases, Autoimmune Diseases, Pathologic Processes, Scleroderma, Limited, and Scleroderma, Diffuse . It has also been studied in animal models for the treatment of cancer metastasis, myocardial ischemia, hypertension, stroke, thrombosis, cardiomyopathy, and for its effects on platelets .


Synthesis Analysis

Ifetroban has been synthesized using various methods. A comprehensive discussion on the chemistry, pharmacokinetics, and pharmacodynamics of ifetroban sodium, a new thromboxane A2/prostaglandin H2 receptor antagonist, has been presented . The review describes new methods for the synthesis and analysis of ifetroban, its tissue distribution, and its actions in a variety of animal models and disease states .


Molecular Structure Analysis

Ifetroban has a chemical formula of C25H32N2O5 and an average molecular weight of 440.54 . The structure of Ifetroban is complex and there is some ambiguity in the exact stereochemistry . The structure shown in the DrugBank entry is the same as that represented by the PubChem entry .


Chemical Reactions Analysis

A simple, specific, accurate, precise isocratic UPLC method for analysis of Ifetroban sodium was developed and validated . This method uses a Phenomenex C18 column as the stationary phase, in conjunction with Triethyl amine buffer and methanol in the proportion of 25:75 . The developed UPLC technique was found to be rapid as the retention time was 0.56 minutes for Ifetroban peak to elute .

科学研究应用

药代动力学和生物利用度

依非曲班是一种强效的血栓素受体拮抗剂,其药代动力学、生物利用度和在包括大鼠、狗、猴子和人类在内的各种物种中的分布已得到表征。研究表明,依非曲班在口服后迅速吸收,血浆末端消除半衰期从大鼠的约 8 小时到猴子的约 27 小时不等。研究发现它广泛分布在组织中,在不同物种中具有不同程度的绝对生物利用度,突出了其广泛的治疗应用潜力 (Dockens et al., 2000).

抗血栓和血管舒张特性

依非曲班表现出显着的抗血栓和血管舒张特性。它靶向并结合血栓素 A2 和前列腺素 H2 受体,有效防止血小板活化、聚集和血栓形成。这种作用还有助于防止血管收缩并促进血管舒张。这些特性使依非曲班成为治疗高血压、哮喘以及可能预防癌症转移的候选药物 (2020).

在慢性静脉溃疡中的应用

在临床研究中,已评估依非曲班对治疗慢性下肢静脉淤滞性溃疡的影响。然而,在依非曲班和安慰剂之间没有观察到愈合结果的显着差异,表明其在这一特定应用中的疗效有限 (Lyon et al., 1998).

心脏保护和抗血栓功效

依非曲班在动物模型中显示出剂量相关的保护心脏功效。在雪貂和狗的研究表明,依非曲班减少了心肌梗塞面积并表现出抗血栓活性,使其成为心脏保护的有希望的治疗剂 (Gomoll et al., 1995).

对心力衰竭中骨骼肌血流的影响

研究依非曲班对充血性心力衰竭患者骨骼肌血流的影响表明,它不会严重影响依那普利在骨骼肌循环中的血管舒张作用。这表明其治疗应用对于心力衰竭患者是安全的,不会显着干扰其他心血管药物 (Katz et al., 1999).

杜氏肌营养不良症的潜力

一项研究证明了依非曲班在减少杜氏肌营养不良症 (DMD) 小鼠模型中冠状动脉功能障碍方面的潜力,DMD 是一种可遗传的肌肉萎缩疾病。该研究表明依非曲班可以改善 DMD 中的心血管功能,突出了其治疗的多功能性 (Mitchell et al., 2021).

合成和分析方法

研究还集中在开发依非曲班的高效合成和分析方法上。已经对各种色谱和质谱方法的化学选择性转化和动力学分析进行了研究,为理解和改进依非曲班的生产和质量控制过程做出了贡献 (Swaminathan et al., 1998).

安全和危害

Ifetroban has been studied in 26 clinical trials and dosed in over 1,300 people including healthy volunteers . Clinical trials are evaluating the therapeutic safety and efficacy of oral ifetroban capsules for the treatment of cancer metastasis, cardiovascular disease, aspirin exacerbated respiratory disease, systemic sclerosis, and Duchenne muscular dystrophy .

未来方向

Ifetroban is currently being evaluated in a Phase 2 randomized, double-blind, placebo-controlled, multiple dose study to determine the safety, pharmacokinetics and efficacy of two doses of oral ifetroban in subjects with Duchenne muscular dystrophy . There are additional active clinical trials evaluating ifetroban in other rare diseases . Cumberland Pharmaceuticals is launching a Phase 2 clinical trial to assess the safety and efficacy of its investigational therapy, ifetroban, in treating patients with idiopathic pulmonary fibrosis (IPF) .

属性

IUPAC Name

3-[2-[[(1S,2R,3S,4R)-3-[4-(pentylcarbamoyl)-1,3-oxazol-2-yl]-7-oxabicyclo[2.2.1]heptan-2-yl]methyl]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N2O5/c1-2-3-6-13-26-24(30)19-15-31-25(27-19)23-18(20-10-11-21(23)32-20)14-17-8-5-4-7-16(17)9-12-22(28)29/h4-5,7-8,15,18,20-21,23H,2-3,6,9-14H2,1H3,(H,26,30)(H,28,29)/t18-,20-,21+,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPRUNPUJIUXSE-DXKRWKNPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)C1=COC(=N1)C2C3CCC(C2CC4=CC=CC=C4CCC(=O)O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCNC(=O)C1=COC(=N1)[C@@H]2[C@H]3CC[C@@H]([C@@H]2CC4=CC=CC=C4CCC(=O)O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40869931
Record name Ifetroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ifetroban

CAS RN

143443-90-7
Record name Ifetroban
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143443-90-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ifetroban [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143443907
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ifetroban
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12321
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ifetroban
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40869931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IFETROBAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E833KT807K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ifetroban
Reactant of Route 2
Ifetroban
Reactant of Route 3
Ifetroban
Reactant of Route 4
Ifetroban
Reactant of Route 5
Ifetroban
Reactant of Route 6
Reactant of Route 6
Ifetroban

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。